molecular formula C11H6ClNO2 B8653802 4H-Furo[3,2-b]indole-2-carbonyl chloride CAS No. 61088-21-9

4H-Furo[3,2-b]indole-2-carbonyl chloride

Cat. No.: B8653802
CAS No.: 61088-21-9
M. Wt: 219.62 g/mol
InChI Key: XTDAIQGUHANKKI-UHFFFAOYSA-N
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Description

4H-Furo[3,2-b]indole-2-carbonyl chloride is a high-value chemical intermediate designed for advanced organic and medicinal chemistry research. Its core structure incorporates the privileged 4H-furo[3,2-b]indole scaffold, a heterocyclic system known to be of significant interest in drug discovery. The reactive acyl chloride group makes this compound a key precursor for the synthesis of a wide range of amide and ester derivatives, facilitating the rapid exploration of structure-activity relationships (SAR). This compound is of particular interest in the field of oncology research. The furo[3,2-b]indole core has been identified as a pharmacophore with demonstrated potential in anticancer agent development . For instance, research has shown that structurally related 2,4-disubstituted furo[3,2-b]indole derivatives can exhibit highly selective and significant inhibitory activity against specific human tumor cell lines, such as A498 renal cancer cells, and have shown significant antitumor activity in xenograft models . Furthermore, the broader class of indole derivatives is extensively documented to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects, making this compound a versatile scaffold for investigating new therapeutic possibilities . Researchers can utilize 4H-Furo[3,2-b]indole-2-carbonyl chloride as a key synthetic intermediate in carbonylative and palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex heterocyclic molecules . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61088-21-9

Molecular Formula

C11H6ClNO2

Molecular Weight

219.62 g/mol

IUPAC Name

4H-furo[3,2-b]indole-2-carbonyl chloride

InChI

InChI=1S/C11H6ClNO2/c12-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)13-8/h1-5,13H

InChI Key

XTDAIQGUHANKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The carbonyl chloride group in 4H-furo[3,2-b]indole-2-carbonyl chloride exhibits higher electrophilicity compared to carboxamides (e.g., compounds in ), facilitating faster nucleophilic acyl substitutions.
  • Thermal Stability : Indole-2-carboxamide derivatives () display higher melting points (233–250°C) due to hydrogen bonding and planar aromatic stacking, whereas the acyl chloride’s melting point remains uncharacterized, likely due to its reactivity.

Cyclization and Ring-Opening Reactions

  • 4H-Furo[3,2-b]indole-2-carbonyl chloride undergoes acid-catalyzed cyclization to form 2-(2-oxocyclopentyl)-4H-furo[3,2-b]indole derivatives (94% yield under p-TsOH/CHCl₃) .
  • Indole-2-carboxamides (e.g., ) are synthesized via condensation of ethyl indole-2-carboxylates with aryl amines, requiring harsh conditions (reflux at 150–190°C for 6–50 h).

Catalytic Transformations

  • Cu(I)-catalyzed reactions of 4H-furo[3,2-b]indoles with diazo compounds yield 2-alkenylidene-3-oxoindolines with excellent NLO properties .
  • Au(I)-catalyzed cascades with allenamides produce indolin-3-ones, highlighting the furan ring’s susceptibility to electrophilic attack .

Preparation Methods

Cyclization of Indole Precursors to Construct the Furoindole Skeleton

The furo[3,2-b]indole core is typically synthesized through cyclization reactions involving indole derivatives. A prominent method involves the deoxygenation of nitro-substituted furoates or thermolysis of azidophenyl furoates . For example, methyl 5-(2-nitrophenyl)-2-furoate undergoes deoxygenation under reducing conditions to yield methyl 4H-furo[3,2-b]indole-2-carboxylate (Figure 1) . Alternatively, thermolysis of methyl 5-(2-azidophenyl)-2-furoate at elevated temperatures (120–150°C) generates the same intermediate via a nitrene intermediate . These methods achieve moderate yields (45–60%) and require careful control of reaction time and temperature to avoid side products.

Key Reaction Conditions

  • Catalysts : Lewis acids such as AlCl₃ or Brønsted acids like p-toluenesulfonic acid (pTsOH) .

  • Solvents : Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) .

  • Temperature : 0°C to reflux, depending on the stability of intermediates .

Conversion of Carboxylic Acid Derivatives to Acyl Chlorides

The final step in synthesizing 4H-furo[3,2-b]indole-2-carbonyl chloride involves converting the carboxylic acid or ester to the corresponding acyl chloride. This is achieved using thionyl chloride (SOCl₂) under anhydrous conditions . For instance, treatment of 4H-furo[3,2-b]indole-2-carboxylic acid with excess SOCl₂ at 60–80°C for 4–6 hours yields the acyl chloride in >85% purity (Table 1) .

Table 1: Optimization of Acyl Chloride Synthesis

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
Carboxylic AcidSOCl₂ (3 eq)60478
Carboxylic AcidSOCl₂ (5 eq)80692
Methyl EsterSOCl₂ (5 eq)70565

Critical Considerations

  • Moisture Control : Reactions must be conducted under inert atmospheres (N₂ or Ar) to prevent hydrolysis.

  • Workup : Excess SOCl₂ is removed via rotary evaporation, and the product is purified by recrystallization from hexane/ethyl acetate .

Alternative Pathways via Direct Acylation

An alternative approach involves direct acylation of preformed furoindole intermediates. For example, reacting 1-(phenylsulfonyl)indole with dicarboxylic acid chlorides (e.g., 1,10-decanedioyl dichloride) in CH₂Cl₂ with AlCl₃ as a catalyst generates bis-furoindole structures . While this method primarily produces bis-acylated products, modifying the stoichiometry of the acid chloride and indole derivative (1:2 ratio) can favor mono-acylation, yielding intermediates that are further chlorinated .

Challenges and Solutions

  • Regioselectivity : Competing acylation at multiple sites on the indole ring can occur. Using bulky substituents (e.g., phenylsulfonyl groups) directs acylation to the desired position .

  • Side Reactions : Over-chlorination is mitigated by controlling SOCl₂ equivalents and reaction time.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial production requires optimization for cost and efficiency. Continuous flow reactors have been proposed to enhance the cyclization and acylation steps, reducing reaction times by 50% compared to batch processes . Additionally, recycling solvents like CH₂Cl₂ and recovering excess SOCl₂ via distillation improve sustainability.

Q & A

Q. What are the standard synthetic routes for preparing 4H-Furo[3,2-b]indole-2-carbonyl chloride, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via catalytic cascade reactions using 4H-furo[3,2-b]indoles as precursors. A highly selective Cu(I) macrocyclic pyridine-containing ligand (PcL) system catalyzes reactions with diazoacetates (e.g., methyl 2-diazo-2-phenylacetate) to form intermediates, followed by acid-mediated cyclization or acylation to introduce the carbonyl chloride group . Key considerations:

  • Catalytic System : Cu(I)/PcL ensures regioselectivity and avoids byproducts observed with Au(I) catalysts.
  • Reagent Compatibility : EWGs (electron-withdrawing groups) and EDGs (electron-donating groups) on the indole core are tolerated.
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity.

Q. How is 4H-Furo[3,2-b]indole-2-carbonyl chloride characterized post-synthesis?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the furoindole scaffold and carbonyl chloride moiety (e.g., carbonyl carbon resonance at ~170 ppm).
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H···O interactions) and planar geometry .
  • HPLC Analysis : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do catalytic systems (Cu(I) vs. Au(I)) influence reaction pathways and selectivity in derivatization?

Methodological Answer:

  • Cu(I)/PcL Systems : Promote carbene insertion into the furoindole ring, enabling regioselective alkenylation (e.g., 2-alkenylidene-3-oxoindoline formation). This system avoids competing N-functionalization observed with Au(I) .
  • Au(I) Catalysts : Activate π-systems for electrophilic addition but may lead to overfunctionalization. For example, AuCl3_3/AgOTf systems generate side products via C2–H insertion .
  • Resolution Strategy : Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and optimize ligand steric effects .

Q. What methodologies evaluate the nonlinear optical (NLO) properties of derivatives, and how do they compare to commercial benchmarks?

Methodological Answer:

  • Hyper-Rayleigh Scattering (HRS) : Measures second-harmonic generation (SHG) in solution. Derivatives like 2-alkenylidene-3-oxoindolines exhibit β values (first hyperpolarizability) exceeding dispersed red 1 (β = 210 × 1030^{-30} esu vs. 130 × 1030^{-30} esu) .
  • DFT Calculations : Validate experimental β values by modeling charge-transfer transitions (e.g., HOMO→LUMO gaps <3 eV).
  • Challenges : Solvent polarity effects require calibration using reference dyes (e.g., para-nitroaniline) .

Q. How are in vitro biological activities (e.g., photosynthetic inhibition) assessed for furoindole derivatives?

Methodological Answer:

  • Chlorophyll Content Assay : Treat Chlorella vulgaris suspensions with derivatives (10–100 µM) and measure chlorophyll degradation via UV-Vis (absorbance at 663 nm). Carboxhydrazides (e.g., 6c, 6e) reduce chlorophyll by >40% at 50 µM .
  • Photosynthetic Electron Transport (PET) Inhibition : Isolate spinach chloroplasts, monitor oxygen evolution under light (λ > 600 nm). IC50_{50} values for active derivatives (e.g., 6a, 6b) range from 15–25 µM .

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